molecular formula C6H3Cl3O3S B13242956 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride

2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13242956
M. Wt: 261.5 g/mol
InChI Key: GENLLSAVTRPEQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include nitration, conversion from the nitro group to an amine, and bromination . The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and pressure, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may yield sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved in these reactions can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-Dichloro-3-hydroxybenzene-1-sulfonyl chloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactions is required.

Properties

IUPAC Name

2,4-dichloro-3-hydroxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(13(9,11)12)5(8)6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLLSAVTRPEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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